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For Researchers, Scientists, and Drug Development Professionals

Introduction
FPL 67156, also known as ARL 67156, is a synthetic analogue of adenosine triphosphate

(ATP) that has played a significant role as a pharmacological tool in the study of purinergic

signaling. Chemically identified as 6-N,N-diethyl-beta,gamma-dibromomethylene-D-ATP, it was

first synthesized and characterized by scientists at Fisons Pharmaceuticals in Loughborough,

UK.[1] This document provides a comprehensive technical overview of the discovery,

mechanism of action, and experimental evaluation of FPL 67156, intended for researchers and

professionals in the field of drug development.

FPL 67156 was developed as a selective inhibitor of ecto-ATPase, an enzyme responsible for

the extracellular hydrolysis of ATP.[1][2] By inhibiting this enzyme, FPL 67156 effectively

potentiates the actions of endogenous ATP and other nucleotides on P2 purinoceptors, making

it an invaluable probe for elucidating the physiological and pathological roles of purinergic

neurotransmission.
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While a detailed, step-by-step synthesis protocol for FPL 67156 is not publicly available in the

reviewed literature, its structure as a modified ATP analogue suggests a synthetic route

involving the modification of the triphosphate chain of ATP. The key structural feature is the

replacement of the oxygen bridge between the beta and gamma phosphates with a

dibromomethylene group, which confers resistance to hydrolysis by ecto-ATPases.

Mechanism of Action
FPL 67156 functions as a competitive inhibitor of ecto-ATPase.[3] Ecto-ATPases are a family of

cell-surface enzymes that hydrolyze extracellular ATP to ADP, AMP, and ultimately adenosine.

This enzymatic degradation terminates the signaling of ATP and generates other active

purinergic ligands. By inhibiting ecto-ATPase, FPL 67156 prevents the breakdown of

extracellular ATP, thereby prolonging its availability to bind to and activate P2 purinoceptors

(both P2X and P2Y subtypes). This potentiation of ATP signaling is the primary mechanism

through which FPL 67156 exerts its pharmacological effects.

Signaling Pathways Affected by FPL 67156
The inhibition of ecto-ATPase by FPL 67156 leads to an accumulation of extracellular ATP,

which then has an enhanced effect on P2 receptors. The downstream signaling pathways

activated by these receptors are diverse and cell-type specific.
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Figure 1: Simplified signaling pathway affected by FPL 67156.

Quantitative Data
The inhibitory potency of FPL 67156 has been quantified in various experimental systems. The

following tables summarize the key quantitative data available in the literature.

Table 1: Inhibitory Potency of FPL 67156 against Ecto-ATPase

Preparation Parameter Value Reference

Human Blood Cells pIC50 4.6 [2]

Rabbit Ear Artery pKi 5.2 [2]

Table 2: Inhibitory Constants (Ki) of ARL 67156 against Human Ectonucleotidases

Enzyme Substrate Ki (μM) Reference

NTPDase1 (CD39) ATP 11 ± 3 [3]

NTPDase3 ATP 18 ± 4 [3]

NPP1 pnp-TMP 12 ± 3 [3]

Table 3: Pharmacological Effects of FPL 67156
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Preparation Effect Concentration
Magnitude of
Effect

Reference

Rabbit Isolated

Tracheal

Epithelium

Potentiation of

UTP response
100 μM

5-fold leftward

shift of E/[A]

curve

[2]

Rabbit Isolated

Ear Artery

Potentiation of

ATP response
1 mM

34-fold leftward

shift of E/[A]

curve

[2]

Guinea-pig

Isolated Vas

Deferens

Enhancement of

neurogenic

contraction

100 μM ~2-fold increase

Experimental Protocols
The following sections provide detailed methodologies for key experiments used to

characterize FPL 67156.

Ecto-ATPase Inhibition Assay (Human Blood Cells)
This protocol is based on the method described by Crack et al. (1995).[1][4]

Objective: To determine the inhibitory potency of FPL 67156 on ecto-ATPase activity in a

human blood cell preparation.

Materials:

Fresh human blood

[γ-³²P]-ATP

FPL 67156

Standard buffer solutions

Scintillation counter
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Procedure:

Isolate mixed human blood cells by centrifugation.

Wash the cells multiple times with an appropriate buffer to remove plasma components.

Resuspend the cells in the assay buffer to a defined concentration.

Pre-incubate the cell suspension with varying concentrations of FPL 67156 for a specified

time.

Initiate the enzymatic reaction by adding a known concentration of [γ-³²P]-ATP.

Incubate the reaction mixture at 37°C for a defined period.

Terminate the reaction by adding a stopping solution (e.g., ice-cold trichloroacetic acid).

Separate the unreacted [γ-³²P]-ATP from the released ³²P-inorganic phosphate using a

charcoal adsorption method.

Quantify the amount of released ³²P-inorganic phosphate using a scintillation counter.

Calculate the percentage of inhibition for each concentration of FPL 67156 and determine

the pIC50 value.
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Figure 2: Workflow for the ecto-ATPase inhibition assay.
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P2U-Purinoceptor-Dependent Chloride Secretion Assay
(Rabbit Isolated Tracheal Epithelium)
This protocol is based on the methods used to study purinoceptor function in airway epithelia.

Objective: To assess the effect of FPL 67156 on UTP-induced chloride secretion in rabbit

tracheal epithelium.

Materials:

Trachea from a freshly sacrificed rabbit

Ussing chamber system

Krebs-Henseleit solution

UTP (uridine triphosphate)

FPL 67156

Voltage-clamp apparatus

Procedure:

Excise the trachea and mount a section of the epithelium in an Ussing chamber, separating

the mucosal and serosal sides.

Bathe both sides of the epithelium with Krebs-Henseleit solution, gassed with 95% O₂ / 5%

CO₂ and maintained at 37°C.

Short-circuit the epithelium by clamping the transepithelial voltage to 0 mV and measure the

short-circuit current (Isc), which is indicative of net ion transport.

Allow the Isc to stabilize.

In the presence or absence of FPL 67156 (added to the mucosal bath), construct a

cumulative concentration-response curve for UTP by adding increasing concentrations of

UTP to the mucosal bath.
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Record the change in Isc at each UTP concentration.

Plot the change in Isc against the UTP concentration to generate E/[A] curves and determine

the effect of FPL 67156.

P2X-Purinoceptor-Mediated Contraction Assay (Rabbit
Isolated Ear Artery)
This protocol is a classic method for studying vascular smooth muscle contractility.

Objective: To evaluate the effect of FPL 67156 on ATP-induced contraction in the rabbit ear

artery.

Materials:

Central ear artery from a freshly sacrificed rabbit

Organ bath system

Krebs-Henseleit solution

ATP

alpha,beta-methylene-ATP

FPL 67156

Isometric force transducer and data acquisition system

Procedure:

Isolate the central ear artery and cut it into rings.

Suspend the arterial rings in an organ bath containing Krebs-Henseleit solution, gassed with

95% O₂ / 5% CO₂ and maintained at 37°C.

Connect the rings to an isometric force transducer to record changes in tension.
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Allow the preparations to equilibrate under a resting tension.

In the presence or absence of FPL 67156, construct cumulative concentration-response

curves for ATP and the stable P2X agonist, alpha,beta-methylene-ATP.

Record the contractile response at each agonist concentration.

Plot the contractile force against the agonist concentration to generate E/[A] curves and

analyze the potentiating effect of FPL 67156.

Development History and Concluding Remarks
FPL 67156 was developed by Fisons Pharmaceuticals, a British company with a significant

history in pharmaceutical research and development, particularly in the area of respiratory and

inflammatory diseases.[5][6][7][8][9] The development of FPL 67156 as a selective ecto-

ATPase inhibitor provided the research community with a crucial tool to investigate the

nuanced roles of extracellular nucleotides in a wide range of physiological processes, from

neurotransmission to inflammation and vascular tone regulation.

While FPL 67156 itself has not been developed as a therapeutic agent for clinical use, its utility

as a research compound has been invaluable. The studies conducted with FPL 67156 have

contributed significantly to our understanding of the purinergic signaling system and have

helped to validate ecto-ATPases as potential drug targets for various diseases. Further

research into more potent and selective inhibitors of specific ecto-ATPase isoforms continues

to be an active area of investigation in drug discovery.

In summary, FPL 67156 remains a cornerstone pharmacological tool for scientists working in

the field of purinergic signaling. Its discovery and characterization have paved the way for a

deeper understanding of the complex roles of extracellular nucleotides in health and disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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